![molecular formula C21H20FN3O4 B4140206 N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140206.png)
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Overview
Description
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea, also known as AFMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AFMU belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is not fully understood. It has been suggested that N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has also been shown to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to have anti-inflammatory effects in animal models of arthritis. It has also been shown to have analgesic effects in animal models of neuropathic pain. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to inhibit the proliferation of cancer cells in vitro. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to have low toxicity in animal studies. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has several limitations for lab experiments. Its mechanism of action is not fully understood. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the study of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea. Further studies are needed to fully understand its mechanism of action. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has shown promising results in animal models of arthritis, neuropathic pain, and cancer. Further studies are needed to determine its potential therapeutic applications in humans. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has low solubility in water, which limits its use in animal studies. Future studies could focus on developing more soluble derivatives of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea.
Scientific Research Applications
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been studied for its potential use in the treatment of arthritis, neuropathic pain, and cancer.
properties
IUPAC Name |
3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-3-12-24(21(28)23-15-6-4-14(22)5-7-15)18-13-19(26)25(20(18)27)16-8-10-17(29-2)11-9-16/h3-11,18H,1,12-13H2,2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMVXQLSJGNCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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